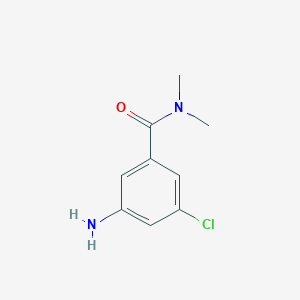

3-amino-5-chloro-N,N-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

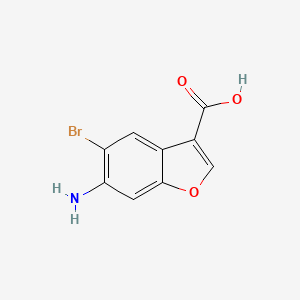

3-amino-5-chloro-N,N-dimethylbenzamide is a synthetic compound . It has been shown to induce necrotic cell death in mammalian cells .

Synthesis Analysis

This compound was synthesized by the reaction of 2-aminoquinoline with a Grignard reagent, followed by nitration . A synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide has been disclosed in a patent . The method comprises several steps including oxidation, substitution reaction with chlorine gas, shielding off 5-chlorine using a shielding reagent, methyl substitution on the 5-chlorine using a Grignard reagent, nitro-substitution on the 3-methyl-5-chlorobenzoic acid and nitric acid under the catalytic action of concentrated sulfuric acid, catalytic hydrogenation to reduce the nitro group into an amino group, reaction under the actions of N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole to obtain an intermediate, and reaction on the intermediate and methylamine to obtain the 2-amino-5-chloro-N,3-dimethylbenzamide .Molecular Structure Analysis

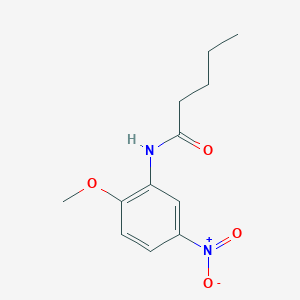

The molecular formula of 3-amino-5-chloro-N,N-dimethylbenzamide is C9H11ClN2O . The InChI code is 1S/C9H11ClN2O/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,11H2,1-2H3 .Chemical Reactions Analysis

The synthesis of 3-amino-5-chloro-N,N-dimethylbenzamide involves several chemical reactions including oxidation, substitution, shielding, methyl substitution, nitro-substitution, catalytic hydrogenation, and reaction with N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole .Physical And Chemical Properties Analysis

The molecular weight of 3-amino-5-chloro-N,N-dimethylbenzamide is 198.65 . The density is 1.2±0.1 g/cm3, and the boiling point is 308.8±42.0 °C at 760 mmHg .Scientific Research Applications

Carcinogenic Compounds Detection

Research indicates that 3-amino-5-chloro-N,N-dimethylbenzamide is structurally related to heterocyclic amines, compounds known for their presence in the human diet and potential carcinogenic properties. One study focused on measuring the levels of various heterocyclic amines, including compounds structurally similar to 3-amino-5-chloro-N,N-dimethylbenzamide, in human urine. It was found that these amines are continually present in humans consuming a normal diet, suggesting continual exposure to these potential carcinogens through food (Ushiyama et al., 1991).

Metabolism and Exposure Monitoring

Another study aimed to understand the metabolism and exposure of humans to heterocyclic amines similar to 3-amino-5-chloro-N,N-dimethylbenzamide. The research used advanced techniques like accelerator mass spectrometry to study the dosimetry of protein and DNA adduct formation by low doses of these amines in humans and rodents. Findings suggest that humans may metabolize these compounds differently from rodents, with more bioactivation and less detoxification in humans, highlighting the need for accurate models to understand human exposure to these compounds (Turteltaub et al., 1999).

Biochemical Monitoring

Efforts have also been made to develop methods for detecting and quantifying metabolites of heterocyclic amines in human biological samples, such as urine and plasma. One such study developed a high-performance liquid chromatography method to detect specific carcinogenic tryptophan pyrolysis products, structurally related to 3-amino-5-chloro-N,N-dimethylbenzamide, in dialysis fluid of patients with uremia. The presence of these compounds in the dialysis fluid indicates that patients with uremia are exposed to these carcinogenic products (Manabe et al., 1987).

Binding and Interaction Studies

Lastly, studies have also been conducted on compounds structurally related to 3-amino-5-chloro-N,N-dimethylbenzamide to understand their binding properties in the human brain. For instance, a study on the radioligand (11)C-N,N-Dimethyl-2-(2-amino-4-methylphenylthio)benzylamine, related to 3-amino-5-chloro-N,N-dimethylbenzamide, aimed at examining its suitability for quantitative PET studies of the serotonin transporter in humans. Results from this study may contribute to understanding the interaction of similar compounds with human biological systems (Lundberg et al., 2005).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-5-chloro-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRLCZWUDDDVHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1369903-96-7 |

Source

|

| Record name | 3-amino-5-chloro-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)

![3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B2637920.png)

![3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637924.png)

![Benzyl N-[2-(difluoromethoxy)ethyl]carbamate](/img/structure/B2637925.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2637927.png)

methanone](/img/structure/B2637932.png)